molecular formula C10H9Cl3O2 B14311689 1-Phenylethyl trichloroacetate CAS No. 108769-98-8

1-Phenylethyl trichloroacetate

Cat. No.: B14311689
CAS No.: 108769-98-8
M. Wt: 267.5 g/mol
InChI Key: DPBVNCFIRKRCIK-UHFFFAOYSA-N
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Description

1-Phenylethyl trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 1-phenylethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and 1-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and 1-phenylethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1-phenylethanol and trichloroethanol.

    Substitution: Nucleophilic substitution reactions can occur, where the trichloroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Trichloroacetic acid and 1-phenylethanol.

    Reduction: 1-Phenylethanol and trichloroethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

1-Phenylethyl trichloroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylethyl trichloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid and 1-phenylethanol, which can interact with cellular components. The trichloroacetate moiety can also participate in nucleophilic substitution reactions, affecting biochemical pathways.

Similar Compounds:

    Trichloroacetic Acid: A strong acid used in various chemical reactions and industrial applications.

    1-Phenylethanol: An alcohol used as a solvent and intermediate in organic synthesis.

    Trichloroacetates: A class of compounds derived from trichloroacetic acid with various applications.

Uniqueness: this compound is unique due to its combination of the trichloroacetate group and the phenylethyl moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

108769-98-8

Molecular Formula

C10H9Cl3O2

Molecular Weight

267.5 g/mol

IUPAC Name

1-phenylethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C10H9Cl3O2/c1-7(8-5-3-2-4-6-8)15-9(14)10(11,12)13/h2-7H,1H3

InChI Key

DPBVNCFIRKRCIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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